molecular formula C24H19N3O2 B13587708 2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide

2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide

Cat. No.: B13587708
M. Wt: 381.4 g/mol
InChI Key: NQLVJBCUNXDTMF-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide typically involves multi-step organic reactions. One common method involves the spirocyclization reaction of indoles with β-nitrostyrenes in an acidic medium to form intermediate spiroadducts. These intermediates are then treated with a catalytic amount of base to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis and autophagy in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-amino-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c25-23(28)22(17-11-5-2-6-12-17)27-24(29)19-15-21(16-9-3-1-4-10-16)26-20-14-8-7-13-18(19)20/h1-15,22H,(H2,25,28)(H,27,29)

InChI Key

NQLVJBCUNXDTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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